molecular formula C9H9Br2I B13473249 4-Bromo-2-(3-bromopropyl)iodobenzene

4-Bromo-2-(3-bromopropyl)iodobenzene

Cat. No.: B13473249
M. Wt: 403.88 g/mol
InChI Key: IYTPXOIGZPEIQH-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-bromopropyl)iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine and iodine atoms, as well as a bromopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-bromopropyl)iodobenzene typically involves multiple steps, starting from a benzene derivative. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-bromopropyl)iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine (Br₂) and iron(III) bromide (FeBr₃).

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃).

Major Products

    Substitution Products: Various substituted benzene derivatives.

    Coupling Products: Biaryl compounds and other complex aromatic structures.

Scientific Research Applications

4-Bromo-2-(3-bromopropyl)iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-bromopropyl)iodobenzene in chemical reactions involves:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-1-iodobenzene
  • 2-Bromo-4-fluoro-1-iodobenzene
  • 3-Bromoiodobenzene

Uniqueness

4-Bromo-2-(3-bromopropyl)iodobenzene is unique due to the presence of both bromine and iodine atoms along with a bromopropyl group. This combination provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H9Br2I

Molecular Weight

403.88 g/mol

IUPAC Name

4-bromo-2-(3-bromopropyl)-1-iodobenzene

InChI

InChI=1S/C9H9Br2I/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2

InChI Key

IYTPXOIGZPEIQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CCCBr)I

Origin of Product

United States

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